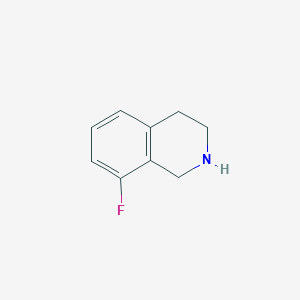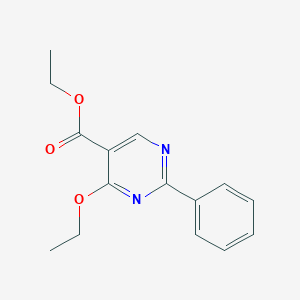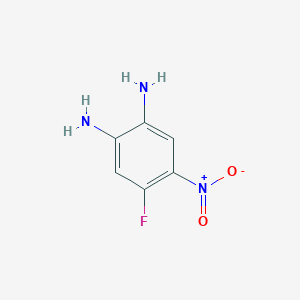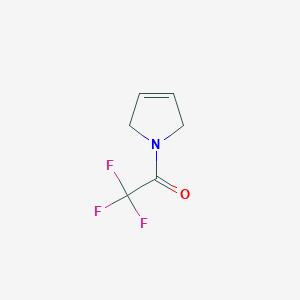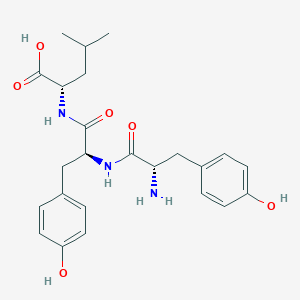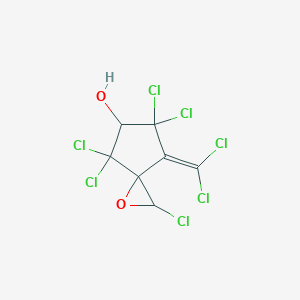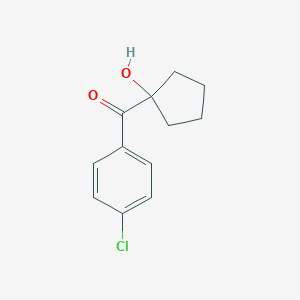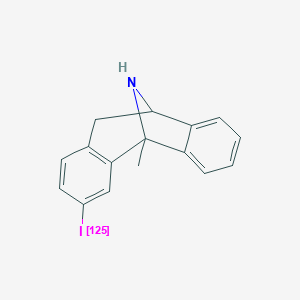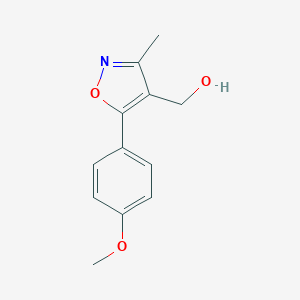
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol exhibits various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in animal models of inflammation. Additionally, this compound has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various biological activities, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, one of the limitations of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for the research of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol. One potential direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, more studies are needed to determine the potential therapeutic applications of this compound in various inflammatory diseases. Furthermore, the development of novel derivatives of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-4-nitroisoxazole, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by various researchers for the preparation of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol.
Applications De Recherche Scientifique
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, which further expands its potential therapeutic applications.
Propriétés
Numéro CAS |
113841-95-5 |
|---|---|
Nom du produit |
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[5-(4-methoxyphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)12(16-13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
Clé InChI |
CWHBZJTWGGZHLJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
Synonymes |
4-Isoxazolemethanol,5-(4-methoxyphenyl)-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

